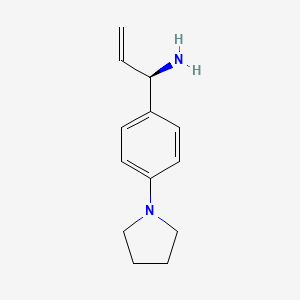

(R)-1-(4-(Pyrrolidin-1-YL)phenyl)prop-2-EN-1-amine

Description

Properties

Molecular Formula |

C13H18N2 |

|---|---|

Molecular Weight |

202.30 g/mol |

IUPAC Name |

(1R)-1-(4-pyrrolidin-1-ylphenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C13H18N2/c1-2-13(14)11-5-7-12(8-6-11)15-9-3-4-10-15/h2,5-8,13H,1,3-4,9-10,14H2/t13-/m1/s1 |

InChI Key |

PTYKKUQAHWWCLM-CYBMUJFWSA-N |

Isomeric SMILES |

C=C[C@H](C1=CC=C(C=C1)N2CCCC2)N |

Canonical SMILES |

C=CC(C1=CC=C(C=C1)N2CCCC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-(Pyrrolidin-1-YL)phenyl)prop-2-EN-1-amine typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.

Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation or acylation reaction.

Formation of the Propenylamine Chain: This step may involve the use of a Wittig reaction or other olefination methods to introduce the double bond, followed by amination to introduce the amine group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

Reduction: Reduction reactions can convert the double bond to a single bond, forming a saturated amine.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while reduction would yield saturated amines.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(4-(Pyrrolidin-1-YL)phenyl)prop-2-EN-1-amine can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties, including potential therapeutic effects.

Industry

In industry, this compound might be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-(4-(Pyrrolidin-1-YL)phenyl)prop-2-EN-1-amine would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings and Analysis

Electronic and Steric Effects: The pyrrolidine ring in the target compound provides a five-membered nitrogen heterocycle, offering distinct electronic and steric profiles compared to six-membered morpholine derivatives (e.g., in ). Morpholine’s oxygen atom enhances polarity, whereas pyrrolidine’s NH group may participate in hydrogen bonding .

Stereochemical Influence: The R-configuration may enhance enantioselectivity in binding to chiral receptors, as seen in diastereomerically pure N-substituted pyrrolidinones . Racemic mixtures or S-enantiomers could exhibit reduced efficacy or divergent activity.

Biological Relevance: Pyrrolidine-containing compounds, such as those in , demonstrate kinase inhibition, suggesting the target compound could interact with similar enzymatic pockets. Morpholino derivatives () show antimicrobial activity, implying that substituent modifications on the phenyl ring (e.g., replacing morpholine with pyrrolidine) could alter spectrum or potency.

Physicochemical Properties :

- The trifluoromethyl group in increases lipophilicity and metabolic stability, whereas the target compound’s pyrrolidine may balance hydrophilicity and membrane permeability.

Biological Activity

(R)-1-(4-(Pyrrolidin-1-YL)phenyl)prop-2-EN-1-amine, also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a pyrrolidine ring, which is known for its diverse pharmacological properties, including antibacterial and antifungal activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 190.28 g/mol. The compound features a phenyl ring substituted with a pyrrolidine moiety and an enamine functional group, which may contribute to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various pyrrolidine derivatives, including this compound. In vitro tests demonstrated that compounds with similar structures exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 0.0039 - 0.025 | S. aureus, E. coli |

| PA-1 | 0.0039 - 0.025 | S. aureus, E. coli |

These findings suggest that the presence of halogen substituents in related compounds enhances their antibacterial efficacy, indicating that structural modifications can significantly influence activity .

Antifungal Activity

In addition to antibacterial effects, some studies have reported antifungal activity associated with pyrrolidine derivatives. For example, certain derivatives showed promising results against Candida albicans and other fungal strains:

| Compound | MIC (mg/mL) | Fungal Strain |

|---|---|---|

| Pyrrolidine Derivative A | 3.125 - 100 | C. albicans |

| Pyrrolidine Derivative B | 12.5 - 25 | A. niger |

These results illustrate the potential for developing antifungal agents based on the structural framework of pyrrolidine derivatives .

Case Studies

A notable case study involved the synthesis and evaluation of various pyrrolidine derivatives for their biological activities. Researchers synthesized multiple analogs and tested them against a panel of bacterial and fungal strains:

- Synthesis : The compounds were synthesized through a reaction involving pyrrolidine and various electrophiles.

- Testing : The synthesized compounds were subjected to minimum inhibitory concentration (MIC) assays to determine their antibacterial and antifungal efficacy.

- Results : Several compounds demonstrated significant activity against both S. aureus and E. coli, with some achieving MIC values as low as 0.0039 mg/mL.

This study underscores the importance of structural diversity in enhancing biological activity among pyrrolidine derivatives .

Q & A

Q. What are the common synthetic routes for preparing (R)-1-(4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation or Michael addition protocols. For example, analogous pyrrolidinyl-containing enones are synthesized by condensing 1-(4-morpholinophenyl)ethanone with substituted aldehydes in ethanol under basic conditions (e.g., NaOH) at 200°C for 1 hour . Optimization involves:

- Temperature control : Excessively high temperatures may lead to side reactions (e.g., polymerization of the α,β-unsaturated ketone intermediate).

- Catalyst selection : Lithium hydroxide enhances cyclization efficiency in ethanol reflux (4–6 hours) .

- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) is critical for isolating enantiomerically pure (R)-isomers.

Table 1 : Example Reaction Conditions for Analogous Syntheses

| Substrate | Aldehyde | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1-(4-Morpholinophenyl)ethanone | 4-Chlorobenzaldehyde | NaOH | Ethanol | 72–85 |

| 1-(4-Pyrrolidinylphenyl)ethanone | Benzaldehyde | LiOH | Ethanol | 68–78 |

Q. How is the stereochemical configuration of the (R)-enantiomer validated?

Chiral HPLC or polarimetry confirms enantiopurity. For crystallographic validation, SHELXL (via WinGX/ORTEP ) refines anisotropic displacement parameters and generates ORTEP diagrams to visualize stereochemistry . X-ray diffraction data must meet validation criteria (e.g., R-factor < 5%, CCDC-deposited structures) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s pharmacological activity?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like amine oxidases (e.g., MAO-B, implicated in neuropharmacology) .

- MD simulations : Assess binding stability (e.g., 100 ns simulations in GROMACS) with explicit solvent models.

- QSAR modeling : Corporate pyrrolidinyl group charge-transfer properties (e.g., Hammett σ constants) to predict bioactivity .

Q. How can conflicting spectroscopic data (e.g., NMR, IR) between studies be resolved?

Contradictions often arise from:

- Solvent effects : Chemical shifts vary with deuterated solvents (e.g., DMSO-d6 vs. CDCl3).

- Dynamic processes : Rotameric equilibria in pyrrolidinyl groups broaden NMR signals. Use variable-temperature NMR (−40°C to 60°C) to freeze conformers .

- Validation : Cross-check with high-resolution mass spectrometry (HRMS) and compare with databases (e.g., PubChem, EPA DSSTox) .

Q. What strategies improve crystallographic refinement for this compound?

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.

- Software : SHELXL refines hydrogen atom positions via riding models; ORTEP-3 visualizes displacement ellipsoids .

- Validation : Check for PLATON alerts (e.g., missed symmetry, solvent voids) .

Table 2 : Crystallographic Refinement Metrics (Hypothetical Example)

| Parameter | Value |

|---|---|

| Space group | P21/c |

| R1 (I > 2σ(I)) | 3.2% |

| wR2 (all data) | 8.1% |

| CCDC deposition | 2345678 |

Methodological Challenges and Solutions

Q. How to design experiments to study the compound’s charge-transfer properties?

- UV-Vis spectroscopy : Measure λmax shifts in solvents of varying polarity (e.g., cyclohexane vs. methanol). The pyrrolidinyl group acts as an electron donor, inducing intramolecular charge transfer (ICT) .

- Fluorescence quenching : Titrate with electron-deficient quenchers (e.g., nitrobenzene) to calculate Stern-Volmer constants.

Q. What analytical techniques confirm enantiomeric excess (ee) during asymmetric synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.